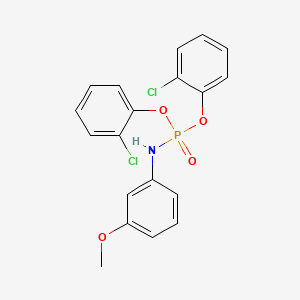
(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester is an organophosphorus compound It is characterized by the presence of a phosphoramidic acid core bonded to a 3-methoxy-phenyl group and two 2-chloro-phenyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester typically involves the reaction of 3-methoxy-aniline with phosphorus oxychloride (POCl3) to form the corresponding phosphoramidic acid derivative. This intermediate is then reacted with 2-chlorophenol in the presence of a base, such as triethylamine, to yield the final ester product. The reaction conditions generally include:
Temperature: 0-5°C for the initial reaction with POCl3, followed by room temperature for the esterification step.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: Triethylamine or pyridine can be used as bases to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the 2-chloro groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal enzymatic functions and pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Methoxy-phenyl)-phosphoric acid bis-(2-chloro-phenyl) ester
- (3-Methoxy-phenyl)-phosphoramidic acid bis-(4-chloro-phenyl) ester
- (3-Methoxy-phenyl)-phosphoramidic acid bis-(2-bromo-phenyl) ester
Uniqueness
(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and chloro groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Propiedades
Número CAS |
76168-16-6 |
|---|---|
Fórmula molecular |
C19H16Cl2NO4P |
Peso molecular |
424.2 g/mol |
Nombre IUPAC |
N-bis(2-chlorophenoxy)phosphoryl-3-methoxyaniline |
InChI |
InChI=1S/C19H16Cl2NO4P/c1-24-15-8-6-7-14(13-15)22-27(23,25-18-11-4-2-9-16(18)20)26-19-12-5-3-10-17(19)21/h2-13H,1H3,(H,22,23) |
Clave InChI |
WGAUIKQUMPSQOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NP(=O)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyr imidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate](/img/structure/B11967852.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11967867.png)
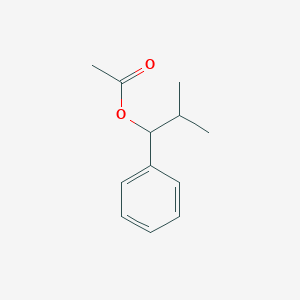

![Ethyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967886.png)
![methyl (2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967887.png)
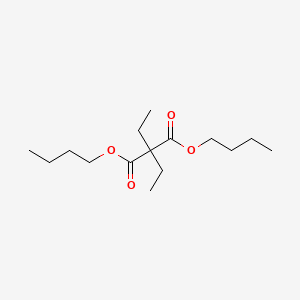
![(4Z)-2-hydroxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11967892.png)
![5-(2-furyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11967895.png)
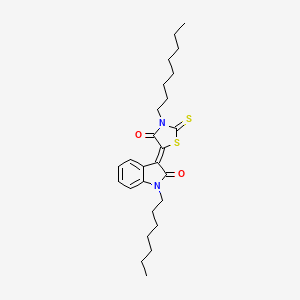
![8-[3-(dimethylamino)propylamino]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967903.png)
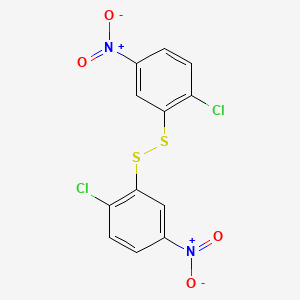
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B11967926.png)
![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967930.png)
